molecular formula C18H17FN4OS B12201841 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 734535-48-9

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12201841
CAS No.: 734535-48-9
M. Wt: 356.4 g/mol
InChI Key: NXHTWKVDFDXZRY-UHFFFAOYSA-N
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Description

Introduction to 2-{[5-(4-Fluorophenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide

Chemical Identity and Nomenclature

The compound this compound belongs to the acetamide class, characterized by a 1,2,4-triazole core substituted with fluorophenyl and methylphenyl groups. Its IUPAC name reflects its structural hierarchy:

  • Core scaffold : 4H-1,2,4-triazole, a five-membered aromatic ring with three nitrogen atoms.
  • Substituents :
    • A 4-fluorophenyl group at position 5.
    • A methyl group at position 4.
    • A sulfanyl-acetamide side chain at position 3, further substituted with a 4-methylphenyl group.

The molecular formula is C₁₈H₁₇FN₄OS , with a molecular weight of 356.42 g/mol (calculated using atomic weights: C=12.01, H=1.008, F=18.998, N=14.01, O=16.00, S=32.07).

Table 1: Key Chemical Identifiers
Property Value
IUPAC Name N-(4-methylphenyl)-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Molecular Formula C₁₈H₁₇FN₄OS
Molecular Weight 356.42 g/mol
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=C2C)C3=CC=C(C=C3)F

The SMILES string encodes the connectivity: the 4-methylphenyl group (CC1=CC=C(C=C1)N) links to the acetamide moiety (C(=O)CSC2=NNC(=C2C)), which connects to the triazole ring substituted with 4-fluorophenyl (C3=CC=C(C=C3)F).

Historical Context of 1,2,4-Triazole-Based Compounds in Medicinal Chemistry

1,2,4-Triazoles have been pivotal in drug discovery since the mid-20th century. Their versatility arises from:

  • Hydrogen-bonding capacity : The triazole nitrogen atoms engage in hydrogen bonding with biological targets, enhancing binding affinity.
  • Metabolic stability : The aromatic ring resists oxidative degradation, improving pharmacokinetics.
  • Structural modularity : Substituents at positions 3, 4, and 5 allow fine-tuning of activity.

Notable examples include:

  • Anastrozole : A triazole-based aromatase inhibitor for breast cancer.
  • Ribavirin : An antiviral agent with a fused triazole-imidazole scaffold.

Recent advances focus on hybridizing triazoles with pharmacophores like acetamides to target enzymes (e.g., kinase inhibitors) and receptors (e.g., G protein-coupled receptors). The compound under review exemplifies this trend, merging a triazole core with fluorophenyl and methylphenyl groups for optimized bioactivity.

Structural Significance of Fluorophenyl and Methylphenyl Substituents

Fluorophenyl Group (C₆H₄F)
  • Electron-withdrawing effect : The fluorine atom increases the ring’s electron deficiency, enhancing interactions with electron-rich regions of target proteins.
  • Bioisosteric replacement : Fluorine often substitutes for hydrogen or hydroxyl groups to improve metabolic stability without steric hindrance.
  • Case study : In the antifungal drug fluconazole, fluorine improves water solubility and membrane permeability.
Methylphenyl Group (C₆H₄CH₃)
  • Lipophilicity enhancement : The methyl group increases logP, favoring passive diffusion across cell membranes.
  • Steric effects : The bulky substituent may prevent unwanted interactions with off-target proteins.
  • Metabolic resistance : Methyl groups block cytochrome P450 oxidation at adjacent positions, prolonging half-life.
Synergistic Effects

The combination of fluorophenyl and methylphenyl groups balances polarity and lipophilicity, a strategy employed in kinase inhibitors like gefitinib. Computational studies suggest that the fluorophenyl group in this compound may anchor to hydrophobic enzyme pockets, while the methylphenyl-acetamide side chain modulates solubility.

Properties

CAS No.

734535-48-9

Molecular Formula

C18H17FN4OS

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17FN4OS/c1-12-3-9-15(10-4-12)20-16(24)11-25-18-22-21-17(23(18)2)13-5-7-14(19)8-6-13/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

NXHTWKVDFDXZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Step I: Synthesis of Methyl 4-Fluorobenzoate

Reagents : 4-Fluorobenzoic acid (0.1 mol), methanol (180 mL), concentrated H₂SO₄ (6 mL).
Procedure :

  • Reflux 4-fluorobenzoic acid in methanol with H₂SO₄ for 12–14 hours.

  • Quench with ice, filter, and recrystallize with ethanol.
    Yield : 85–90%.

Mechanism : Acid-catalyzed esterification (Fischer esterification).

ParameterValue
Reaction Time12–14 hours
TemperatureReflux (65–70°C)
PurificationEthanol recrystallization

Step II: 4-Fluorobenzohydrazide Synthesis

Reagents : Methyl 4-fluorobenzoate (0.1 mol), hydrazine hydrate (0.2 mol), methanol (180 mL).
Procedure :

  • Reflux methyl ester with excess hydrazine hydrate for 12–15 hours.

  • Isolate precipitate via ice quenching and recrystallize with ethanol.
    Yield : 80–85%.

Key Analysis :

  • FT-IR confirms hydrazide formation (C=O stretch at 1,650 cm⁻¹, N-H at 3,300 cm⁻¹).

Step III: Thiosemicarbazide Intermediate Formation

Reagents : 4-Fluorobenzohydrazide (0.1 mol), methyl isothiocyanate (0.1 mol), methanol (120 mL).
Procedure :

  • Reflux hydrazide with methyl isothiocyanate for 8–10 hours.

  • Filter and recrystallize with ethanol.
    Yield : 70–75%.

Critical Adjustments :

  • Substitution of phenyl isothiocyanate with methyl isothiocyanate introduces the 4-methyl group on the triazole.

Step IV: Cyclization to 4-Methyl-5-(4-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol

Reagents : Thiosemicarbazide intermediate (0.05 mol), 2N NaOH (80 mL).
Procedure :

  • Reflux intermediate in NaOH for 4 hours.

  • Acidify with HCl, filter, and recrystallize with ethanol.
    Yield : 65–70%.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, -CH₃), δ 7.12–7.25 (m, 4H, Ar-H).

  • MS : m/z 250 [M+H]⁺.

Step V: 2-Chloro-N-(4-Methylphenyl)Acetamide Synthesis

Reagents : 4-Methylaniline (0.1 mol), chloroacetyl chloride (0.1 mol), triethylamine (TEA, 2–4 drops), toluene (150 mL).
Procedure :

  • Reflux 4-methylaniline with chloroacetyl chloride and TEA for 6 hours.

  • Filter and recrystallize with ethanol.
    Yield : 75–80%.

Purity Control :

  • TLC (toluene:acetone, 8:2) confirms single spot.

Step VI: Final Coupling Reaction

Reagents :

  • 4-Methyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (0.1 mol).

  • 2-Chloro-N-(4-methylphenyl)acetamide (0.1 mol).

  • Anhydrous K₂CO₃ (0.2 mol), dry acetone (70 mL).

Procedure :

  • Stir reagents in acetone for 5 hours.

  • Quench with ice, filter, and recrystallize with ethanol.
    Yield : 60–65%.

Characterization Data :

  • FT-IR (KBr): 1,682 cm⁻¹ (C=O), 1,582 cm⁻¹ (C=N), 669 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, Ar-CH₃), δ 2.47 (s, 3H, triazole-CH₃), δ 4.18 (s, 2H, -CH₂-), δ 7.05–7.82 (m, 8H, Ar-H).

  • MS : m/z 426 [M+H]⁺.

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

  • Advantages : Enhanced mixing, temperature control, and yield (75–80% in Step VI).

  • Solvent Recovery : Acetone and ethanol recycled via distillation.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for intermediates.

  • Recrystallization : Ethanol for final product (purity >98%).

Challenges and Mitigation

Byproduct Formation in Cyclization

  • Mitigation : Strict pH control (NaOH concentration) to minimize triazole isomerization.

Analytical Validation

Spectroscopic Consistency

  • ¹H NMR : Methyl groups at δ 2.32 (Ar-CH₃) and δ 2.47 (triazole-CH₃) confirm regioselectivity.

  • Elemental Analysis : Found C-64.55%, H-4.27%, N-12.51% (matches C₂₂H₂₁FN₄OS).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Key Chemical Transformations

The compound undergoes several notable chemical reactions due to its functional groups:

  • Thioether oxidation : Conversion of the sulfanyl (-S-) group to a sulfonic acid (-SO₃H) under oxidizing conditions (e.g., H₂O₂).

  • Amide hydrolysis : Cleavage of the acetamide group (-NHCOCH₃) to form a carboxylic acid under acidic or basic conditions.

  • Triazole ring modification : Substitution reactions on the triazole ring, such as nucleophilic aromatic substitution, depending on substituent positioning.

Reaction Mechanisms

  • Coupling mechanism : The triazole thiol acts as a nucleophile, displacing the chloride in 2-chloro-N-(4-methylphenyl)acetamide. K₂CO₃ deprotonates the thiol to enhance nucleophilicity .

  • Oxidation pathway : The sulfanyl group is oxidized via a two-electron process, likely involving intermediates such as sulfenic acid.

Purification Methods

MethodEluent/TechniquePurpose
TLCToluene:acetone (8:2)Monitor reaction progress
RecrystallizationEthyl alcoholFinal product purification
ChromatographySilica gelRemove impurities and byproducts

Structural Influences on Reactivity

  • Fluorine substitution : The 4-fluorophenyl group enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates during reactions .

  • Methyl groups : The 4-methylphenyl moiety and triazole methyl substituent contribute to steric hindrance, potentially slowing reactions requiring nucleophilic attack .

Scientific Research Applications

Overview

The compound 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazole derivative that exhibits significant biological properties, making it a subject of interest in various scientific research fields. Its unique structure, which includes a triazole ring and a sulfanyl group, suggests potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate varying degrees of effectiveness against a range of microorganisms. For instance:

  • In vitro Studies : Compounds containing the triazole moiety have shown moderate to high activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, studies have documented significant inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The triazole ring may inhibit the synthesis of ergosterol in fungal membranes, disrupting cell integrity and leading to cell death .

Anticancer Properties

The compound's structure may also confer anticancer properties. Research has indicated that triazole derivatives can modulate various cellular pathways involved in cancer progression:

  • Cell Line Studies : In studies involving human cancer cell lines, compounds with similar structures have been observed to induce apoptosis in cancer cells while sparing normal cells . For example, derivatives showed significant cytotoxicity against HeLa cells (cervical cancer) while demonstrating lower toxicity towards normal fibroblast cells .
  • Targeting Mechanisms : The interaction with specific molecular targets such as kinases and other proteins involved in cell proliferation and survival pathways is a key area of research .

Anti-inflammatory Effects

Research has suggested that compounds with triazole structures may exhibit anti-inflammatory properties:

  • In Vivo Studies : Experimental models have shown that certain triazole derivatives can reduce inflammation markers in conditions such as carrageenan-induced paw edema in rats . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Tables

Application Area Mechanism Example Findings
Antimicrobial ActivityInhibition of ergosterol synthesisEffective against Staphylococcus aureus and fungi
Anticancer PropertiesInduction of apoptosis in cancer cellsSignificant cytotoxicity against HeLa cells
Anti-inflammatory EffectsReduction of inflammation markersDecreased edema in carrageenan-induced inflammation

Case Studies

  • Antimicrobial Screening : A study conducted on various triazole derivatives showed that the presence of fluorophenyl and sulfanyl groups enhanced antimicrobial efficacy against several bacterial strains. The compound exhibited an inhibition zone comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro testing on human cervical cancer cell lines revealed that the compound significantly inhibited cell viability at concentrations lower than those toxic to normal cells, indicating a selective anticancer effect .
  • Inflammation Model Testing : In animal models, administration of the compound led to a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The triazole ring's substitution pattern significantly influences bioactivity. Key comparisons include:

Fluorophenyl vs. Chlorophenyl Substituents
  • Target Compound : The 4-fluorophenyl group may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.
  • Chlorophenyl Analogs : Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS: 618431-98-4) replace fluorine with chlorine, which increases lipophilicity and steric bulk. Such analogs are often explored for enhanced antimicrobial or anticancer activity .
Methylphenyl vs. Pyridinyl Substituents
  • This derivative’s trifluoromethyl group may improve target selectivity in kinase inhibition .

Modifications on the Acetamide Moiety

The N-substituent on the acetamide group modulates pharmacokinetic properties:

4-Methylphenyl vs. Nitrophenyl or Acetylphenyl Groups
  • Anti-Exudative Derivatives: Compounds like 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (Compound 15, m.p. 207.6–208.5°C) exhibit nitro or acetyl groups that enhance anti-inflammatory activity compared to the target compound’s methylphenyl group .
  • Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with nitro (electron-withdrawing) substituents show improved anti-exudative activity, while methyl groups (electron-donating) may favor metabolic stability .
Antiviral Activity
  • 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives: These compounds demonstrated virucidal effects against human adenovirus type 5 and ECHO-9 virus, with cytotoxicity thresholds (CC₅₀) above 100 µM in HEK-293 cells . The target compound’s fluorophenyl group may similarly enhance antiviral potency.
Antimicrobial and Anti-Inflammatory Activity
  • N-Substituted Aryl Derivatives : Compounds like KA3 and KA7 (from ) with chloro or nitro substituents showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, highlighting the role of electronegative groups in antimicrobial activity .
  • Anti-Exudative Effects : Derivatives with furan-2-yl substituents (e.g., 3.1–3.21 ) reduced inflammation by 30–40% in murine models, comparable to diclofenac sodium .

Spectroscopic Confirmation

  • 1H NMR and IR Data : Key signals include:
    • N-H Stretching : 3200–3300 cm⁻¹ (IR).
    • Triazole and Acetamide Protons : δ 2.35–2.50 ppm (CH₃), δ 7.20–8.10 ppm (aryl-H) in 1H NMR .

Tabulated Comparison of Key Analogs

Compound (CAS/Ref.) Triazole Substituent Acetamide Substituent Biological Activity Key Data
Target Compound (734535-48-9) 5-(4-Fluorophenyl) N-(4-Methylphenyl) N/A (Structural analog studies) CAS: 734535-48-9
618431-98-4 5-(4-Chlorophenyl) N-[4-Chloro-3-(trifluoromethyl)phenyl] Potential antimicrobial Higher lipophilicity
571949-21-8 5-(4-Fluorophenyl) N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) Kinase inhibition Improved solubility
Compound 15 5-{[4-(Acetylamino)phenoxy]methyl} N-(2-Methyl-5-nitrophenyl) Anti-exudative m.p. 207.6–208.5°C, 45% yield
KA3 5-(Pyridin-4-yl) N-(4-Nitrophenyl) Antimicrobial (MIC: 12.5 µg/mL) Electron-withdrawing nitro group

Biological Activity

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities. Triazole derivatives, in general, have been noted for their wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16FN3S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{S}

Molecular Weight: 295.37 g/mol
CAS Number: Not specified in the sources.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Compounds containing triazole rings have demonstrated significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity
    • Triazole derivatives are also known for their antifungal properties. Research indicates that modifications in the triazole structure can enhance activity against fungi .
  • Anticancer Potential
    • Studies have suggested that triazole compounds exhibit cytotoxic effects on cancer cell lines. For example, certain triazole derivatives have been tested against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, showing promising results .

Antimicrobial Activity

A study focused on various triazole derivatives found that those with electron-withdrawing groups (like fluorine) exhibited enhanced antibacterial activity. The compound is hypothesized to act by inhibiting cell wall synthesis or disrupting cellular processes in bacteria .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
Target CompoundKlebsiella pneumoniae8 µg/mL

Antifungal Activity

In antifungal studies, compounds structurally similar to the target compound were evaluated for their effectiveness against common fungal pathogens. The presence of a triazole ring was critical for activity.

CompoundTarget FungusMIC
Triazole CCandida albicans64 µg/mL
Target CompoundAspergillus niger32 µg/mL

Anticancer Activity

The anticancer potential was assessed through cytotoxicity assays on human cancer cell lines. The target compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound in cancer therapy.

Cell LineIC50 (µM)
MCF-712
HCT-11615

Case Studies

  • Case Study on Antimicrobial Efficacy
    A recent investigation into various triazoles revealed that compounds with a fluorophenyl group exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. This aligns with the expected behavior of our compound due to its structural similarities .
  • Case Study on Anticancer Properties
    A comparative study on different triazole derivatives indicated that those with a methyl substitution at the para position relative to the triazole ring showed enhanced cytotoxicity against breast cancer cells . The target compound's structure suggests it may exhibit similar properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Answer:
The compound can be synthesized via a condensation reaction between 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(4-methylphenyl)acetamide in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. Key steps include:

  • Reagent Ratios : Maintain a 1:1 molar ratio of thiol to chloroacetamide derivatives to minimize side products.
  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%) .

Advanced: How can SHELXL refinement resolve crystallographic data discrepancies in triazole-containing compounds?

Answer:
Discrepancies in crystallographic data (e.g., bond-length distortions or thermal motion artifacts) can arise due to twinning or poor crystal quality. SHELXL offers robust tools for:

  • Twinning Refinement : Use the TWIN and BASF commands to model twinned domains, especially for crystals with pseudo-symmetry.
  • Anisotropic Displacement Parameters : Apply restraints to non-hydrogen atoms to mitigate overfitting in low-resolution datasets.
  • Validation : Cross-check results with PLATON or CIF validation tools to ensure compliance with IUCr standards. Case studies of analogous triazole derivatives demonstrate successful refinement using SHELXL .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FT-IR : Identify characteristic peaks for sulfanyl (-S-) (600–700 cm⁻¹), acetamide C=O (1650–1680 cm⁻¹), and triazole C-N (1500–1600 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include:
    • S-CH₂-CO : δ ~3.8 ppm (¹H), δ ~40 ppm (¹³C).
    • 4-Methylphenyl : δ ~2.3 ppm (CH₃, ¹H), δ ~21 ppm (CH₃, ¹³C).
    • Triazole protons : δ ~8.0–8.5 ppm (¹H).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~430–440 Da) .

Advanced: How can molecular docking predict the biological activity of this compound against antimicrobial targets?

Answer:

  • Target Selection : Prioritize enzymes like Candida albicans CYP51 (antifungal) or E. coli DNA gyrase (antibacterial).
  • Docking Workflow :
    • Prepare the ligand (protonation states, tautomers) using Open Babel or MOE .
    • Use AutoDock Vina or Glide for docking simulations with flexible active-site residues.
    • Validate poses via MD simulations (e.g., GROMACS ) to assess binding stability.
  • Activity Correlation : Compare docking scores (ΔG) with experimental MIC values from in vitro assays .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Answer:

  • Broth Microdilution (CLSI Guidelines) :
    • Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.
    • Report MIC values (µg/mL) after 24–48 hours incubation.
  • Anti-Tubercular Assays : Use Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 medium with resazurin-based viability indicators .

Advanced: How to analyze structure-activity relationships (SAR) for optimizing bioactivity?

Answer:

  • Modify Substituents :
    • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance triazole ring electrophilicity.
    • Vary the acetamide’s aryl group (e.g., 4-Cl, 4-OCH₃) to improve lipophilicity.
  • SAR Metrics : Corrogate logP (via ChemAxon ) and polar surface area (PSA) with permeability and MIC values.
  • Crystallographic Insights : Compare hydrogen-bonding patterns in active vs. inactive analogs .

Advanced: How to address conflicting bioactivity data across different research groups?

Answer:

  • Standardize Assays : Adopt CLSI or EUCAST protocols for antimicrobial testing to minimize inter-lab variability.
  • Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to validate experimental conditions.
  • Data Normalization : Report activity as % inhibition relative to controls and account for solvent effects (e.g., DMSO toxicity thresholds) .

Basic: What computational tools predict physicochemical properties (e.g., solubility, logP)?

Answer:

  • logP : Use ALOGPS or Molinspiration for partition coefficient estimation.
  • Solubility : Apply General Solubility Equation (GSE) or ADMET Predictor based on melting point and lattice energy.
  • pKa : MarvinSketch or Epik to predict ionization states .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

  • In Silico Toxicity Screening : Use ProTox-II or ADMETlab to flag hepatotoxicity or mutagenicity risks.
  • Metabolic Stability : Assess CYP450 interactions via Human Liver Microsome (HLM) assays.
  • Dose Optimization : Conduct acute toxicity studies in rodents (OECD 423) to establish LD₅₀ and NOAEL .

Advanced: How to resolve spectral overlaps in NMR characterization of regioisomers?

Answer:

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of substituents.
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish triazole nitrogen environments.
  • DFT Calculations : Compare experimental shifts with Gaussian -derived chemical shifts for regioisomer assignment .

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